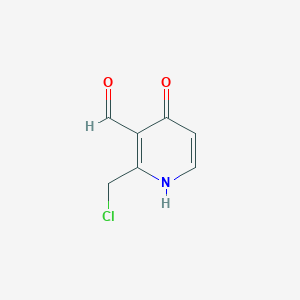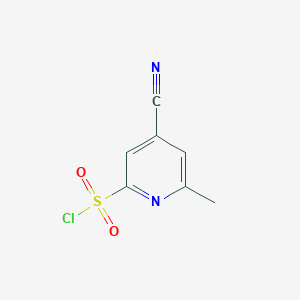![molecular formula C13H24KNO10S3 B14854571 potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoalyssin is a naturally occurring compound belonging to the glucosinolate family, which are sulfur-containing secondary metabolites predominantly found in cruciferous plants like broccoli, cabbage, and mustard. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glucoalyssin can be synthesized through the hydrolysis of its precursor glucosinolates by the enzyme myrosinase. This enzyme catalyzes the conversion of glucosinolates to isothiocyanates, nitriles, or thiocyanates, depending on the reaction conditions .
Industrial Production Methods
Industrial production of glucoalyssin involves the extraction of glucosinolates from cruciferous plants followed by enzymatic hydrolysis. The extraction process typically employs solvents like methanol or water, and the hydrolysis is carried out under controlled pH and temperature conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Glucoalyssin undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in glucoalyssin can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological activities .
Applications De Recherche Scientifique
Glucoalyssin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of glucosinolates and their derivatives.
Biology: Glucoalyssin and its hydrolysis products are studied for their role in plant defense mechanisms and their interactions with herbivores and pathogens.
Medicine: The anti-carcinogenic properties of glucoalyssin and its derivatives are being explored for potential use in cancer prevention and treatment.
Industry: Glucoalyssin is used in the food industry as a natural preservative and in agriculture as a biopesticide .
Mécanisme D'action
Glucoalyssin exerts its effects primarily through its hydrolysis products, such as isothiocyanates. These compounds can induce the expression of detoxifying enzymes, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. The molecular targets include the Nrf2 transcription factor, caspases, and various signaling pathways involved in inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glucobrassicin
- Gluconapin
- Glucoraphanin
- Sinigrin
Uniqueness
Glucoalyssin is unique due to its specific sulfur-containing side chain, which imparts distinct chemical reactivity and biological activity. Compared to other glucosinolates, glucoalyssin has shown higher thermal sensitivity and different hydrolysis product profiles, making it particularly interesting for research in food science and medicine .
Propriétés
Formule moléculaire |
C13H24KNO10S3 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate |
InChI |
InChI=1S/C13H25NO10S3.K/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13;/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+,26?;/m1./s1 |
Clé InChI |
IDHRWXFHZJPKQK-ZJIQKBCQSA-M |
SMILES isomérique |
CS(=O)CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canonique |
CS(=O)CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



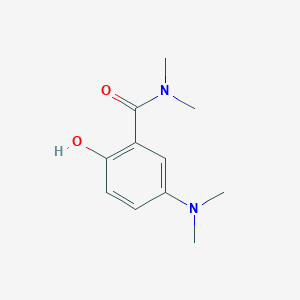


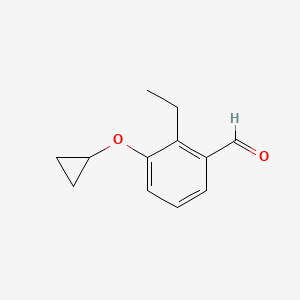

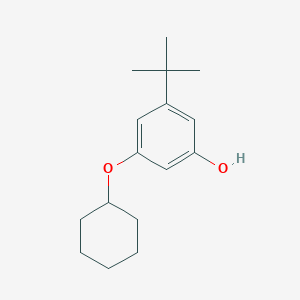

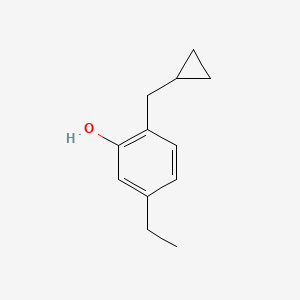

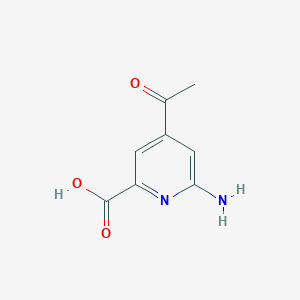
![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
